molecular formula C19H18N2O5 B3470465 MFCD02968719

MFCD02968719

Cat. No.: B3470465
M. Wt: 354.4 g/mol
InChI Key: CMIOUKVJKJQSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD02968719” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02968719” involves specific reaction conditions and reagents. The preparation method typically includes a series of chemical reactions that result in the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include continuous flow processes, batch reactions, and the use of advanced technologies to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD02968719” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can vary widely and are tailored to the specific needs of the research or industrial application.

Scientific Research Applications

“MFCD02968719” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies involving cellular processes or as a tool for probing biological pathways. In medicine, “this compound” could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, it may be utilized in the production of materials or as a component in various chemical processes.

Mechanism of Action

The mechanism of action of “MFCD02968719” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its use and the specific biological or chemical system it is applied to.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to “MFCD02968719” include those with comparable chemical structures or functional groups. These compounds may share similar properties and applications but can also have unique characteristics that differentiate them.

Highlighting Uniqueness: “this compound” stands out due to its specific chemical structure and the unique properties it imparts. This uniqueness makes it valuable for certain applications where other compounds may not be as effective or suitable.

Conclusion

“this compound” is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and the ability to undergo diverse chemical reactions make it a valuable tool for researchers and industry professionals alike. The continued study and application of this compound will likely yield further insights and innovations in the future.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(furan-2-ylmethylamino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(23)15-11-20-16-7-6-12(18(22)24-2)9-14(16)17(15)21-10-13-5-4-8-26-13/h4-9,11H,3,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOUKVJKJQSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.